molecular formula C10H13N3O2 B2880285 2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole CAS No. 304690-47-9

2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole

Cat. No.: B2880285
CAS No.: 304690-47-9
M. Wt: 207.233
InChI Key: CZQLCYHOYFMWLR-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their applications in various fields, including corrosion inhibitors, UV stabilizers, and pharmaceuticals. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with 2,2-dimethoxyethanol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques, such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues. In industrial applications, it acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dimethoxyethyl group provides additional sites for chemical modification, making it a versatile compound for various applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for both research and industrial purposes .

Properties

IUPAC Name

2-(2,2-dimethoxyethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-14-10(15-2)7-13-11-8-5-3-4-6-9(8)12-13/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQLCYHOYFMWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1N=C2C=CC=CC2=N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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